Bromo-PEG1-Acid

Catalog No.
S522102
CAS No.
1393330-33-0
M.F
C5H9BrO3
M. Wt
197.03
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromo-PEG1-Acid

CAS Number

1393330-33-0

Product Name

Bromo-PEG1-Acid

IUPAC Name

3-(2-bromoethoxy)propanoic acid

Molecular Formula

C5H9BrO3

Molecular Weight

197.03

InChI

InChI=1S/C5H9BrO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8)

InChI Key

REBYHCQUFPLTTH-UHFFFAOYSA-N

SMILES

C(COCCBr)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Bromo-PEG1-acid

Description

The exact mass of the compound Bromo-PEG1-Acid is 195.9735 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bromo-PEG1-Acid in Scientific Research

Applications

Bromo-PEG1-Acid can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .

Methods of Application

The specific method of application would depend on the nature of the experiment being conducted. Generally, Bromo-PEG1-Acid can react with nucleophilic reagents such as a thiol group for bioconjugation and PEGylation .

Results or Outcomes

The results or outcomes obtained would also depend on the specific experiment being conducted. For example, it could be used in the synthesis of antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .

Proteomics Research

Summary of Application: Bromo-PEG1-Acid is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Methods of Application: In proteomics research, Bromo-PEG1-Acid can be used as a biochemical for the synthesis of proteins or peptides .

Results or Outcomes: The outcomes of this application would depend on the specific experiment being conducted.

Drug Delivery

Summary of Application: Acid PEG linkers, such as Bromo-PEG1-Acid, have improved aqueous solubility and have been widely used in targeted drug delivery .

Methods of Application: In drug delivery, Bromo-PEG1-Acid can be used to conjugate drugs to targeting molecules, such as antibodies, to deliver the drug specifically to diseased cells .

Results or Outcomes: The use of Bromo-PEG1-Acid in drug delivery can improve the efficacy of the drug by increasing its solubility, stability, and half-life, and reducing its immunogenicity .

MRI Imaging

Summary of Application: Acid PEG linkers, including Bromo-PEG1-Acid, are used in MRI imaging applications .

Methods of Application: In MRI imaging, Bromo-PEG1-Acid can be used to conjugate imaging agents to targeting molecules, improving the specificity and sensitivity of the imaging .

Results or Outcomes: The use of Bromo-PEG1-Acid in MRI imaging can enhance the quality of the images, providing more accurate and detailed information for diagnosis and treatment .

Chemical Biology and Medicinal Chemistry

Summary of Application: Bromo-PEG1-Acid can be used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .

Methods of Application: The specific method of application would depend on the nature of the experiment being conducted. Generally, Bromo-PEG1-Acid can react with nucleophilic reagents such as a thiol group for bioconjugation and PEGylation .

Results or Outcomes: The results or outcomes obtained would also depend on the specific experiment being conducted. For example, it could be used in the synthesis of antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .

Experimental Teaching

Summary of Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. Due to the lack of suitable brominating reagents, the application of this reaction in undergraduate organic chemistry experiments is limited .

Methods of Application: In this study, three junior undergraduates successfully conducted an innovative experiment under the guidance of teachers. The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .

Results or Outcomes: Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

Bromo-PEG1-Acid is a chemical compound characterized by the presence of a bromide group and a terminal carboxylic acid, with the molecular formula C5_5H9_9BrO3_3 and a CAS number of 1393330-33-0. This compound belongs to the class of polyethylene glycol derivatives, specifically designed to facilitate bioconjugation processes. The bromide group serves as an excellent leaving group in nucleophilic substitution reactions, while the carboxylic acid moiety allows for further chemical modifications and conjugations with various biomolecules and small molecules .

  • Standard laboratory practices: Handle the compound with gloves and proper personal protective equipment as recommended for any laboratory chemical.
  • Potential irritancy: The carboxylic acid group might cause skin or eye irritation.
  • Unknown toxicity: Since it's a research compound, its specific toxicity profile is not established. Handle with care and avoid inhalation or ingestion.

Bromo-PEG1-Acid is primarily involved in nucleophilic substitution reactions due to its bromide leaving group. The terminal carboxylic acid can react with primary amines in the presence of coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide or 1-Hydroxy-7-azabenzotriazole, leading to the formation of stable amide bonds . Additionally, it can participate in various coupling reactions, making it a versatile compound for synthesizing complex molecules.

The biological activity of Bromo-PEG1-Acid is largely attributed to its role as a linker in bioconjugation applications. By facilitating the attachment of biomolecules such as peptides, proteins, or nucleic acids, it enhances the solubility and stability of these conjugates in aqueous environments. This property makes it particularly useful in drug delivery systems and therapeutic applications where improved bioavailability is desired .

Bromo-PEG1-Acid can be synthesized through several methods, including:

  • Direct Bromination: The polyethylene glycol backbone can be brominated using bromine or other brominating agents to introduce the bromide group.
  • Carboxylation: The terminal hydroxyl group of a brominated polyethylene glycol can be converted into a carboxylic acid through oxidation reactions.
  • Coupling Reactions: It can also be synthesized via coupling reactions involving pre-functionalized PEG derivatives .

These methods allow for flexibility in designing derivatives with specific functional groups tailored for various applications.

Bromo-PEG1-Acid has multiple applications across various fields:

  • Bioconjugation: It is extensively used for attaching drugs, peptides, or proteins to enhance their pharmacological properties.
  • Drug Delivery Systems: Its hydrophilic nature improves solubility and stability in biological environments.
  • Diagnostics: Used in the development of diagnostic assays by conjugating with antibodies or other biomolecules.
  • Research: Serves as a building block for synthesizing small molecules and conjugates in chemical biology studies .

Interaction studies involving Bromo-PEG1-Acid focus on its ability to form stable conjugates with biomolecules. These studies often assess the kinetics and stability of the formed bonds under physiological conditions. The efficiency of conjugation reactions is influenced by factors such as pH, temperature, and the presence of coupling agents. Furthermore, Bromo-PEG1-Acid's interactions with cellular components are crucial for evaluating its potential therapeutic applications .

Bromo-PEG1-Acid shares structural similarities with several other polyethylene glycol derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
Bromo-PEG1-AzideContains azide instead of acidUseful for Click Chemistry applications
PEGylated AminesSimple amine functionalizationLacks the unique reactivity provided by bromide
Bromo-PEG2-AcidLonger PEG chainOffers different solubility and reactivity profiles
Bromo-PEG4-AcidEven longer PEG chainEnhanced hydrophilicity but may alter biological activity

Bromo-PEG1-Acid's unique combination of a bromide leaving group and terminal carboxylic acid distinguishes it from other similar compounds, making it particularly suitable for specific bioconjugation applications while maintaining solubility and stability in biological systems .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Exact Mass

195.9735

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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